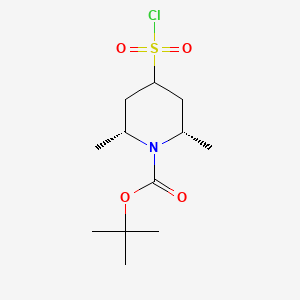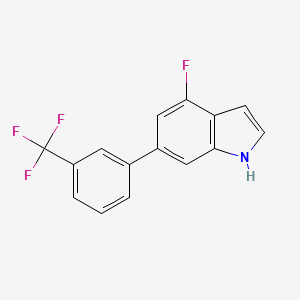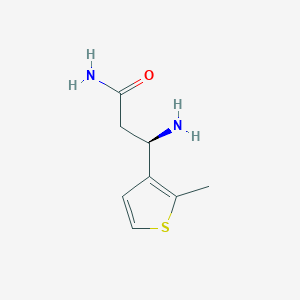
1-(Chloromethyl)-3-propylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-3-propylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and a propyl group (-C3H7) at the 1 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-propylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-propylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods: Industrial production of this compound typically involves the gas-phase photochemical reaction of 3-propylbenzene with chlorine. This method is efficient and allows for large-scale production. The reaction proceeds via a free radical mechanism, where chlorine atoms react with the aromatic compound to form the desired product .
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-3-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Alcohols: Formed from nucleophilic substitution.
Carboxylic Acids/Aldehydes: Formed from oxidation.
Methyl Derivatives: Formed from reduction.
科学的研究の応用
1-(Chloromethyl)-3-propylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and resins.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Industrial Chemistry: Employed in the production of specialty chemicals and additives
作用機序
The mechanism of action of 1-(Chloromethyl)-3-propylbenzene involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack, leading to various substitution reactions. The benzene ring provides stability to the molecule, allowing it to participate in a range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Benzyl Chloride: Similar structure with a chloromethyl group attached to a benzene ring but lacks the propyl group.
3-Propylbenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Chloromethyl)-4-propylbenzene: Similar structure but with the propyl group at the 4 position instead of the 3 position.
Uniqueness: The positioning of these groups on the benzene ring influences the compound’s chemical behavior and suitability for specific reactions .
特性
分子式 |
C10H13Cl |
|---|---|
分子量 |
168.66 g/mol |
IUPAC名 |
1-(chloromethyl)-3-propylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-2-4-9-5-3-6-10(7-9)8-11/h3,5-7H,2,4,8H2,1H3 |
InChIキー |
DORJRWIFNFLSDA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)

![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)





![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)

![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)

![2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)
